Home > Products > Screening Compounds P18895 > Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine
Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine - 1342102-55-9

Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine

Catalog Number: EVT-3368690
CAS Number: 1342102-55-9
Molecular Formula: C13H20N2O
Molecular Weight: 220.31
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

trans-[2-(2,6-Dimethoxyphenoxy)ethyl] [(3-p-tolyl-2,3-dihydro-1,4-benzodioxin-2-yl)methyl]amine (Mephendioxan)

  • Compound Description: Mephendioxan is a potent α1A-adrenoreceptor antagonist. The (-)-enantiomer of mephendioxan exhibits significantly higher potency (10-30 times) compared to the (+)-enantiomer across various α1-adrenoreceptor subtypes. []

(R)-N-{1-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-N-(pyridin-3-ylmethyl)-2-(4-trifluoromethoxyphenyl)acetamide (AMG 487)

  • Compound Description: AMG 487 is a potent and selective chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. It exhibits dose- and time-dependent pharmacokinetics in humans due to the inhibitory effect of its metabolite, M2, on CYP3A. []

4-{2-[5-Methyl-1-(naphthalen-2-yl)-1H-pyrazol-3-yloxy]ethyl}morpholine (S1RA, E-52862)

  • Compound Description: S1RA is a potent and selective σ(1) receptor antagonist. It exhibits antinociceptive effects in several neuropathic pain models. []

2-Methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine (PF-04455242 / PF-4455242)

  • Compound Description: PF-4455242 is a highly selective κ opioid receptor (KOR) antagonist. [] It shows potential for treating depression and addiction disorders by blocking KOR agonist-induced effects. []
Overview

Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine is a chemical compound that belongs to the class of morpholine derivatives. Morpholines are cyclic amines that are widely used in medicinal chemistry due to their ability to form stable complexes with various biological targets. This specific compound features a methyl group attached to a morpholine ring, which is further substituted with a phenyl group, enhancing its potential interactions in biological systems.

Source and Classification

Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine can be classified as an organic amine and a morpholine derivative. It is synthesized from starting materials that typically include morpholine and various alkyl or aryl halides. The compound may be sourced from laboratory synthesis, and it has potential applications in pharmaceutical research, particularly in the development of new therapeutic agents.

Synthesis Analysis

Methods

The synthesis of methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine generally involves the following methods:

  1. Alkylation of Morpholine: The primary method involves the alkylation of 4-methyl-3-phenylmorpholine with methyl iodide or another suitable alkylating agent. This reaction typically requires a base, such as sodium hydride or potassium carbonate, to deprotonate the morpholine nitrogen and facilitate nucleophilic attack on the alkyl halide.
  2. Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted methods that enhance reaction rates and yields by providing uniform heating and reducing reaction times significantly.
  3. One-Pot Reactions: Some synthetic routes allow for one-pot reactions where multiple reagents are combined simultaneously, simplifying the process and minimizing purification steps.

Technical Details

The synthesis may involve monitoring through techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to confirm the formation of the desired product. Purification can be achieved through recrystallization or column chromatography.

Molecular Structure Analysis

Structure

Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine features a morpholine ring, which consists of a six-membered ring containing one nitrogen atom and five carbon atoms. The specific structure can be represented as follows:

  • Morpholine Ring: A six-membered ring with one nitrogen atom.
  • Phenyl Group: A benzene ring attached at the 3-position of the morpholine.
  • Methyl Group: Attached at the nitrogen atom of the morpholine.

Data

The molecular formula for methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine is C12H17NC_{12}H_{17}N, with a molecular weight of approximately 189.27 g/mol. The compound's structure can be elucidated using techniques such as X-ray crystallography or advanced NMR spectroscopy.

Chemical Reactions Analysis

Reactions

Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine can participate in various chemical reactions:

  1. Nucleophilic Substitution: The nitrogen atom in the morpholine ring can act as a nucleophile, allowing for substitution reactions with electrophiles, which can modify its chemical properties or introduce new functional groups.
  2. Acid-Base Reactions: As an amine, it can undergo protonation in acidic environments, altering its solubility and reactivity.
  3. Condensation Reactions: It may also participate in condensation reactions to form more complex molecules, particularly in pharmaceutical applications.

Technical Details

Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yields and selectivity in these transformations.

Mechanism of Action

Process

The mechanism of action for methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine primarily involves its interaction with biological targets through hydrogen bonding and hydrophobic interactions due to its morpholine structure.

  1. Binding to Receptors: The compound may bind to specific receptors or enzymes due to its structural features, potentially modulating their activity.
  2. Influence on Biological Pathways: By interacting with biological macromolecules, it could influence various signaling pathways, contributing to therapeutic effects.

Data

Research into similar compounds suggests that alterations in substituents on the morpholine ring can significantly affect binding affinity and selectivity towards biological targets.

Physical and Chemical Properties Analysis

Physical Properties

Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine is typically characterized by:

  • Appearance: Generally appears as a colorless to pale yellow liquid.
  • Melting Point: Specific melting points may vary but are often in line with other morpholine derivatives.

Chemical Properties

  1. Solubility: It is likely soluble in polar solvents like water and alcohols due to its amine functionality.
  2. Stability: The compound's stability under various conditions (e.g., temperature, pH) should be assessed for practical applications.
Applications

Scientific Uses

Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine has potential applications in:

  1. Pharmaceutical Development: As a lead compound in drug discovery targeting various diseases due to its unique structural properties.
  2. Biochemical Research: Useful in studying enzyme mechanisms or receptor interactions due to its ability to form stable complexes.
  3. Synthetic Chemistry: Acts as an intermediate for synthesizing more complex organic molecules or pharmaceuticals.
Synthetic Methodologies and Optimization Strategies

Catalytic Asymmetric Synthesis of Morpholine-Containing Scaffolds

The stereoselective construction of the morpholine core in methyl[(4-methyl-3-phenylmorpholine-2-yl)methyl]amine relies on advanced catalytic methodologies. Titanium-catalyzed hydroamination serves as a foundational step for creating enantiomerically enriched intermediates. As reported by Lau et al., bis(amidate)bis(amido)titanium complexes efficiently convert ether-containing aminoalkynes into cyclic enamines with high regiocontrol [8]. Subsequent asymmetric transfer hydrogenation using the Noyori-Ikariya catalyst RuCl(S,S)-Ts-DPEN achieves enantiomeric excesses exceeding 95% [8] [10]. This tandem sequence demonstrates broad functional group tolerance, accommodating aryl, alkyl, and silyloxy substituents essential for generating diverse 3-substituted morpholine precursors.

Critical mechanistic studies reveal that hydrogen bonding between the morpholine oxygen and the Ts-DPEN ligand’s sulfonyl group governs stereoselectivity during the reduction step [8]. This insight enables predictable stereochemical outcomes when designing syntheses for methyl[(4-methyl-3-phenylmorpholine-2-yl)methyl]amine. Gold-catalyzed cyclizations of alkynylamines offer complementary routes, particularly for 2,3-disubstituted morpholines, though enantioselectivity remains challenging without chiral ligands [10].

Table 1: Catalytic Systems for Asymmetric Morpholine Synthesis

Catalyst SystemReaction Typeee (%)Key Applications
Ti(bis(amidate)bis(amido)) + Ru-NoyoriTandem hydroamination/hydrogenation>953-Substituted morpholines
Pd(DMSO)₂(TFA)₂Aerobic oxidative cyclization80–90Piperazines/morpholines from alkenes
Chiral aziridines/APSRing expansion>902,3-Disubstituted morpholines

Reductive Amination Pathways for N-Methylmorpholine Derivatives

Methyl[(4-methyl-3-phenylmorpholine-2-yl)methyl]amine’s synthesis exploits reductive amination as the key step for introducing the methylaminomethyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) in 1,2-dichloroethane (DCE) emerges as the optimal reductant, effectively minimizing dialkylation byproducts while tolerating reducible functionalities like alkenes and nitro groups [1] [3]. This methodology enables the coupling of aldehyde intermediates derived from 4-methyl-3-phenylmorpholine with methylamine under mild acidic conditions (pH 4–5).

For acid-sensitive substrates, borane-trimethylamine complexes facilitate selective N-methylation under CO₂ atmospheres, though this requires 6-amino-2-picoline catalysis [1]. Stepwise approaches prove advantageous when competing functional groups are present: initial imine formation in methanol precedes controlled reduction with NaBH₄ to suppress over-alkylation [1] [6]. Recent innovations include solvent-free protocols using trimethyl borate and ammonia borane, achieving >90% yields while enhancing atom economy [1].

Table 2: Reductive Amination Conditions for N-Methylmorpholine Derivatives

Reducing AgentSolventTemperature (°C)Yield Range (%)Chemoselectivity Issues
NaBH(OAc)₃DCE2575–92Low dialkylation
NaBH₃CNMeOH2565–85Aldehyde reduction competes
BH₃·NMe₃Solvent-free8070–88Requires picoline catalyst
NH₃BH₃/Me₃BO₃Solvent-free10085–94Excellent for aliphatic aldehydes

Stereochemical Control in Morpholine Ring Functionalization

The 3-phenyl and 4-methyl substituents in methyl[(4-methyl-3-phenylmorpholine-2-yl)methyl]amine necessitate precise stereochemical control during ring formation. Copper(II) carboxylate-mediated oxyamination of β-hydroxy-N-allylsulfonamides delivers 2,5-disubstituted morpholines with >20:1 diastereoselectivity when conducted in xylenes at 130°C [4] [5]. The reaction proceeds via cis-oxycupration, where copper coordination directs facial selectivity during ring closure. Substrate geometry critically influences outcomes: E-alkenes favor trans-2,5-disubstituted products, while Z-isomers yield cis-isomers [5].

Conformational locking through hydrogen bonding significantly impacts stereoselectivity during subsequent functionalization. NMR studies of analogous N-acyl-2,6-diarylpiperidin-4-ones reveal that carbonyl polarization shields specific protons, directing nucleophilic attack to the less hindered face [4] [10]. For methyl[(4-methyl-3-phenylmorpholine-2-yl)methyl]amine, this effect enables stereoselective amination at C2 when the 3-phenyl group adopts a pseudoaxial orientation. Chiral auxiliaries like (S)-tert-butanesulfinamide provide an alternative control strategy, allowing synthesis of either diastereomer by switching the imine geometry prior to reduction [10].

Solid-Phase Synthesis for High-Throughput Analog Generation

Solid-phase synthesis accelerates the exploration of methyl[(4-methyl-3-phenylmorpholine-2-yl)methyl]amine analogs through simplified purification and automation compatibility. Trityl chloride resins serve as ideal anchors due to their stability under diverse reaction conditions and mild cleavage via dilute acetic acid [9]. Fmoc-based strategies enable sequential coupling of morpholine precursors followed by on-resin reductive amination with formaldehyde, achieving >85% purity without chromatography [7] [9].

The daptomycin synthesis paradigm demonstrates the power of hybrid solid-solution approaches: linear peptides assembled on trityl resin undergo serine ligation-mediated cyclization after cleavage, yielding complex architectures in 17–67% overall yield [7]. For morpholine libraries, photoredox-catalyzed C–H functionalization on resin-bound substrates introduces structural diversity at C3 and C4 positions [9]. Catch-and-release purification using sulfonic acid-functionalized resins efficiently scavenges excess amines after reductive amination steps, reducing processing time by >70% compared to traditional methods [9].

Table 3: Solid-Phase Resins for Morpholine Derivative Synthesis

Resin TypeLoading (mmol/g)Cleavage ConditionsCompatibilityAnalog Generation Efficiency
Trityl chloride0.8–1.21% AcOH/DCMBroad (pH 1–12)35–50 compounds/week
Wang carboxylate0.5–0.720% HFIP/DCMAcid-sensitive groups20–30 compounds/week
REM dihydropyran0.3–0.5TFA·H₂O (95:5)Base-sensitive moietiesHigh purity (>90%)
Sulfonamide safety-catch0.4–0.6Alkyl halides/BaseAllows late-stage diversificationExcellent functional group tolerance

Properties

CAS Number

1342102-55-9

Product Name

Methyl[(4-methyl-3-phenylmorpholin-2-yl)methyl]amine

IUPAC Name

N-methyl-1-(4-methyl-3-phenylmorpholin-2-yl)methanamine

Molecular Formula

C13H20N2O

Molecular Weight

220.31

InChI

InChI=1S/C13H20N2O/c1-14-10-12-13(15(2)8-9-16-12)11-6-4-3-5-7-11/h3-7,12-14H,8-10H2,1-2H3

InChI Key

HSRFSSLZCICRJK-UHFFFAOYSA-N

SMILES

CNCC1C(N(CCO1)C)C2=CC=CC=C2

Canonical SMILES

CNCC1C(N(CCO1)C)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.